molecular formula C10H14O2 B14556287 5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one CAS No. 61666-60-2

5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one

Cat. No.: B14556287
CAS No.: 61666-60-2
M. Wt: 166.22 g/mol
InChI Key: DYIIVRQAFUMTIT-UHFFFAOYSA-N
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Description

5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a hydroxypropan-2-ylidene group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one typically involves a condensation reaction. One common method is the reaction between 2-methylcyclohexanone and 1-hydroxypropan-2-one under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of 1-hydroxypropan-2-one, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: 5-(1-Oxopropan-2-ylidene)-2-methylcyclohex-2-en-1-one

    Reduction: 5-(1-Hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

5-(1-Hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The

Properties

CAS No.

61666-60-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

5-(1-hydroxypropan-2-ylidene)-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-7-3-4-9(5-10(7)12)8(2)6-11/h3,11H,4-6H2,1-2H3

InChI Key

DYIIVRQAFUMTIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(=C(C)CO)CC1=O

Origin of Product

United States

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